![molecular formula C12H16BrN B13725541 [2-(2-Bromo-phenyl)-ethyl]-cyclobutyl-amine](/img/structure/B13725541.png)
[2-(2-Bromo-phenyl)-ethyl]-cyclobutyl-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2-Bromo-phenyl)-ethyl]-cyclobutyl-amine: is an organic compound that features a brominated phenyl group attached to an ethyl chain, which is further connected to a cyclobutyl amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Bromo-phenyl)-ethyl]-cyclobutyl-amine typically involves multiple steps, starting with the bromination of phenyl ethyl compounds. The brominated intermediate is then subjected to cyclobutyl amine formation through a series of reactions, including nucleophilic substitution and cyclization. Common reagents used in these reactions include bromine, cyclobutyl amine, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production while maintaining efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
[2-(2-Bromo-phenyl)-ethyl]-cyclobutyl-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the brominated phenyl group to other functional groups.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce a variety of substituted phenyl compounds .
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(2-Bromo-phenyl)-ethyl]-cyclobutyl-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound can be used to study the effects of brominated phenyl groups on biological systems. It may serve as a model compound for investigating the interactions between brominated organic molecules and biological targets .
Medicine
Its structural features may be exploited to design drugs with specific biological activities .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural properties make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of [2-(2-Bromo-phenyl)-ethyl]-cyclobutyl-amine involves its interaction with molecular targets through its brominated phenyl group and cyclobutyl amine moiety. These interactions can lead to the modulation of biological pathways and the exertion of specific effects on target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
[2-(2-Bromo-phenyl)-ethyl]-cyclopropyl-amine: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
[2-(2-Bromo-phenyl)-ethyl]-cyclohexyl-amine: Contains a cyclohexyl group, offering different steric and electronic properties.
Uniqueness
The uniqueness of [2-(2-Bromo-phenyl)-ethyl]-cyclobutyl-amine lies in its cyclobutyl amine moiety, which provides distinct steric and electronic characteristics compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C12H16BrN |
|---|---|
Poids moléculaire |
254.17 g/mol |
Nom IUPAC |
N-[2-(2-bromophenyl)ethyl]cyclobutanamine |
InChI |
InChI=1S/C12H16BrN/c13-12-7-2-1-4-10(12)8-9-14-11-5-3-6-11/h1-2,4,7,11,14H,3,5-6,8-9H2 |
Clé InChI |
MZTVHKFYIDVUCQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)NCCC2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


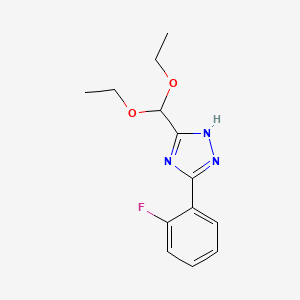
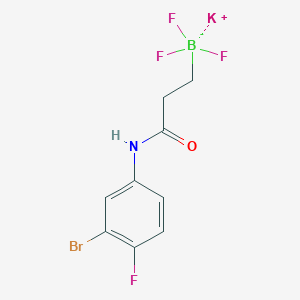
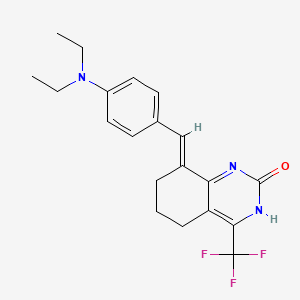
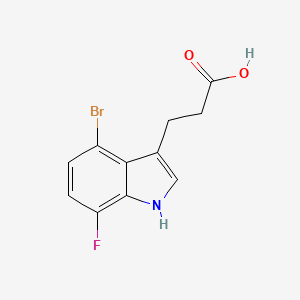
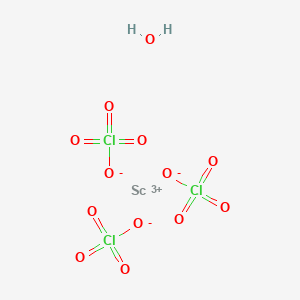
![N-(6-oxaspiro[4.5]decan-9-yl)acetamide](/img/structure/B13725500.png)
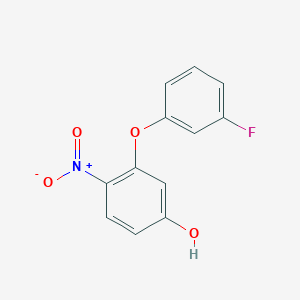
![n-(4-Bromo-2-fluorophenyl)-n'-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B13725506.png)
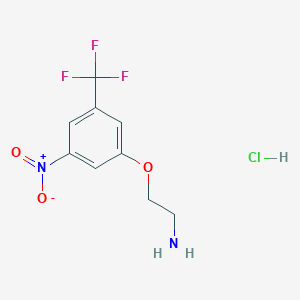
![3-[[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-2-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13725519.png)
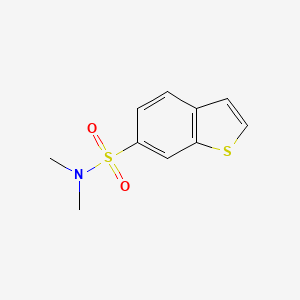
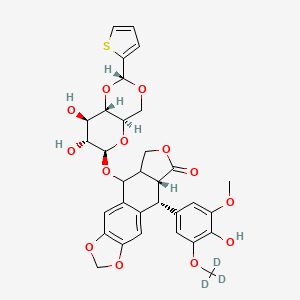
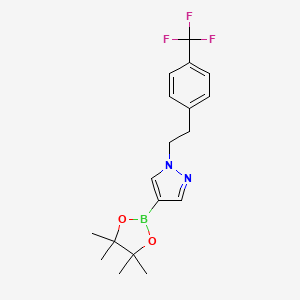
![(R)-8-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B13725547.png)
